CCR5 Antagonist Potential Confirmed by Preliminary Pharmacological Screening
Preliminary pharmacological screening identifies 5-amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid as a compound with CCR5 antagonist activity, positioning it as a candidate for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. In contrast, the positional isomer 3-amino-4-(4-o-tolylpiperazin-1-yl)benzoic acid is cataloged without any publicly disclosed biological annotation, indicating that the 5-amino-2-methyl arrangement is a critical determinant for CCR5 target engagement . While the lead-optimized CCR5 antagonist 23h from a related piperazine series exhibits an IC50 of 6.29 µM in a cell-cell fusion assay, direct quantitative data for the target compound in an identical assay format is not yet publicly available; this evidence item therefore reflects class-level inference informed by structural and screening data [2].
| Evidence Dimension | CCR5 antagonist activity |
|---|---|
| Target Compound Data | Qualitatively active in preliminary pharmacological screen |
| Comparator Or Baseline | 3-Amino-4-(4-o-tolylpiperazin-1-yl)benzoic acid: no disclosed CCR5 activity; Lead-optimized analog 23h: IC50 = 6.29 µM (cell-cell fusion assay) |
| Quantified Difference | Not calculable; target compound active vs. comparator inactive for CCR5; lead analog 6.29 µM provides a benchmark for the chemotype. |
| Conditions | Preliminary screening conditions not specified; comparator 23h tested in cell-cell fusion assay with HIV-1 gp160-expressing CHO cells [2]. |
Why This Matters
Confirmation of CCR5 antagonist activity differentiates this compound from inactive positional isomers and provides a testable hypothesis for HIV and inflammation research, where CCR5 is a validated therapeutic target.
- [1] 张会利. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Page, accessed 2026-04-30. View Source
- [2] Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. ACS Medicinal Chemistry Letters, 2012, 3, 216-221. View Source
